molecular formula C24H26N4O4 B14881375 6-(2-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

6-(2-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B14881375
M. Wt: 434.5 g/mol
InChI Key: RRFBFAIAQLQKEH-UHFFFAOYSA-N
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Description

6-(2-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with methoxyphenyl and piperazine groups, enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl and piperazine groups through various substitution and coupling reactions. Common reagents used in these reactions include methoxybenzene, piperazine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to form alcohol derivatives.

    Substitution: The methoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Used to treat hypertension and also targets alpha1-adrenergic receptors.

Uniqueness

6-(2-methoxyphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both methoxyphenyl and piperazine groups, which confer distinct pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C24H26N4O4/c1-31-21-9-5-3-7-18(21)19-11-12-23(29)28(25-19)17-24(30)27-15-13-26(14-16-27)20-8-4-6-10-22(20)32-2/h3-12H,13-17H2,1-2H3

InChI Key

RRFBFAIAQLQKEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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